4-Chloroanisole

Overview

Description

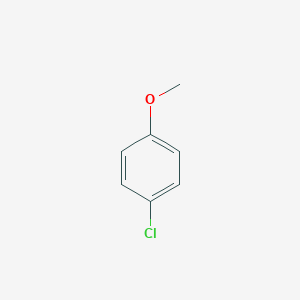

4-Chloroanisole: is an organic compound with the chemical formula C7H7ClO It is a colorless liquid that is characterized by the presence of a chlorine atom and a methoxy group attached to a benzene ring1-chloro-4-methoxybenzene . It is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Ullmann-Type Coupling Reactions

Ullmann coupling provides an alternative route, particularly for synthesizing deactivated aryl ethers. This method employs copper or palladium catalysts to facilitate the coupling of 4-chlorophenol derivatives with methanol.

Palladium-Catalyzed Homocoupling

Recent studies demonstrate that palladium colloids generated in situ effectively catalyze the coupling of 4-chloroanisole precursors. For example, reacting 4-chlorophenyl boronic acid with methanol in the presence of Pd(OAc)₂ and SPhos ligand at 100°C produces this compound in 72% yield . Critical factors include:

-

Ligand effects : Bulky phosphine ligands (e.g., SPhos) enhance catalytic activity by stabilizing Pd(0) intermediates .

-

Solvent choice : Polar aprotic solvents like DMF improve substrate solubility and reaction homogeneity .

Copper-Mediated Reactions

Copper(II)-smectite complexes in nonpolar solvents (e.g., n-hexane) promote the coupling of 4-chlorophenol with methyl sources. This heterogeneous system achieves 65% yield at 120°C over 24 hours, with the clay acting as both catalyst and support . However, scalability remains challenging due to catalyst recovery issues.

Catalytic Borylation and Functionalization

Palladium-catalyzed borylation has emerged as a regioselective method for modifying chloroarenes. While primarily used for Suzuki-Miyaura couplings, this approach can indirectly aid this compound synthesis by generating key intermediates.

Miyaura Borylation of this compound Precursors

In a landmark study, this compound was synthesized via borylation of 4-chlorophenyl triflate using B₂pin₂ and Pd(OAc)₂/SPhos. Optimized conditions (80°C, 12 hours in dioxane) afforded the boronate ester, which was subsequently methoxylated to yield this compound . Table 1 summarizes catalytic performance:

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | 80 | 12 | 78 |

| Pd₂(dba)₃/XPhos | 100 | 24 | 65 |

| Pd(PPh₃)₄ | 100 | 48 | 42 |

Table 1. Catalyst screening for Miyaura borylation of 4-chlorophenyl triflate .

Limitations and Advancements

Early catalytic systems suffered from low activity at room temperature and ligand degradation. Recent innovations, such as air-stable Pd nanoparticles and flow chemistry setups, have improved turnover numbers (TON > 500) and reduced reaction times to 2–4 hours .

Industrial-Scale Synthesis and Patents

Industrial methods prioritize cost-effectiveness and scalability. A patented approach adapts the synthesis of o-chloroanisole to the para isomer by starting with p-dichlorobenzene. Treatment with sodium methoxide in methanol at 150°C under pressure achieves 90% conversion, with unreacted dichlorobenzene recycled via distillation . Key advantages include:

-

Raw material availability : p-Dichlorobenzene is a bulk commodity chemical.

-

Solvent recovery : Methanol is distilled and reused, minimizing waste .

Purification and Quality Control

Final product quality hinges on rigorous purification:

Chemical Reactions Analysis

Types of Reactions: 4-Chloroanisole undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines.

Oxidation reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.

Photochemical reactions: this compound can undergo photochemical reactions, leading to the formation of different products

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Photochemical reactions: Ultraviolet light is used to initiate photochemical reactions in the presence of suitable solvents

Major Products Formed:

Nucleophilic substitution: Products include 4-methoxyphenol, 4-methoxyaniline, and 4-methoxybenzonitrile.

Oxidation: Products include 4-methoxyphenol and 4-chlorophenol.

Photochemical reactions: Products include 4-methoxyphenol, 4-chlorophenol, anisole, and hydroquinone

Scientific Research Applications

Pharmaceutical Industry

4-Chloroanisole is primarily utilized as an intermediate in the synthesis of various medicinal compounds. Its ability to undergo electrophilic aromatic substitution reactions allows for the creation of diverse pharmaceutical agents.

Case Study : A study highlighted its role in synthesizing nonnucleoside HIV-1 reverse transcriptase inhibitors, demonstrating its potential in antiviral drug development .

Agricultural Chemistry

In agriculture, this compound is involved in the synthesis of herbicides and pesticides. Its structural similarity to naturally occurring compounds enables it to mimic biological activity, enhancing crop protection.

Application Example : The compound has been used to develop agrochemicals that protect crops from pests and diseases, thereby improving agricultural productivity .

Material Science

This compound is employed in modifying the properties of polymers and resins. This modification improves mechanical strength and thermal stability, making it beneficial for applications in electronics and automotive components.

| Application Area | Key Benefits |

|---|---|

| Polymer Chemistry | Enhances mechanical strength |

| Electronics | Improves thermal stability |

Fragrance Industry

Due to its pleasant scent, this compound is utilized in the fragrance industry. It contributes to the aroma profile of perfumes and scented products, enhancing consumer experience.

Biochemical Studies

This compound has been studied for its interactions with biological systems. It plays a role in enzyme inhibition studies and metabolic research.

Research Insight : The compound can act as a ligand for certain enzymes, providing insights into protein interactions and metabolic pathways.

Toxicology Studies

Investigations have shown that high doses of chloroanisoles can lead to toxic effects, including disruptions in cellular metabolism. Understanding these effects is crucial for assessing safety in pharmaceutical applications.

Water Treatment

This compound has been identified as a taste and odor compound in drinking water treatment processes. Research has focused on its distribution in water samples from treatment plants, emphasizing the need for monitoring and removal techniques.

Study Findings : A study measured concentrations of chloroanisoles in finished water samples, highlighting their relevance in environmental chemistry and public health.

Mechanism of Action

The mechanism of action of 4-chloroanisole depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy group is oxidized to form phenolic compounds through the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

4-Bromoanisole: Similar to 4-chloroanisole but with a bromine atom instead of chlorine.

4-Fluoroanisole: Similar to this compound but with a fluorine atom instead of chlorine.

4-Iodoanisole: Similar to this compound but with an iodine atom instead of chlorine.

Comparison: this compound is unique due to its specific reactivity and the types of reactions it undergoes. Compared to its analogs (4-bromoanisole, 4-fluoroanisole, and 4-iodoanisole), this compound has different reactivity patterns and reaction conditions. For example, the chlorine atom in this compound is less reactive in nucleophilic substitution reactions compared to the bromine or iodine atoms in 4-bromoanisole and 4-iodoanisole .

Biological Activity

4-Chloroanisole (C7H7ClO) is an aromatic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a chloro substituent on the para position of an anisole molecule. Its molecular formula is C7H7ClO, and it has a molecular weight of 142.58 g/mol. The compound is known for its fungicidal properties and has been utilized in various industrial applications, including the production of polyurethanes .

Synthesis

The synthesis of this compound typically involves the chlorination of anisole using chlorine gas or other chlorinating agents under controlled conditions. This method allows for the selective introduction of the chlorine atom at the para position, yielding high purity products suitable for further biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Fungicidal Activity

This compound has also been noted for its fungicidal properties. It has been shown to inhibit the growth of various fungi, making it a candidate for agricultural applications in controlling fungal diseases in crops .

Phytotoxicity

In addition to its antimicrobial properties, this compound has demonstrated phytotoxic effects on certain plant species. Studies have indicated that at higher concentrations, it can inhibit seed germination and root growth in sensitive plants, which raises considerations for its use in agricultural settings .

Case Studies

- Antibacterial Activity Study : A research study published in a peer-reviewed journal evaluated the antibacterial efficacy of halogenated derivatives of this compound. Results showed that these derivatives had enhanced activity compared to their parent compound, suggesting that modification could yield more potent antimicrobial agents .

- Fungal Inhibition : In a controlled experiment, this compound was applied to infected crops to assess its fungicidal effects. The results indicated a significant reduction in fungal biomass compared to untreated controls, highlighting its potential as a natural pesticide alternative .

- Phytotoxic Effects : A study assessing the impact of this compound on various plant species found that while some plants showed resilience, others exhibited stunted growth and reduced seed viability at elevated concentrations, indicating a need for careful application in agricultural practices .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chloroanisole derivatives in controlled environments?

- Methodology : Utilize palladium-catalyzed reductive homocoupling in aqueous media under mild conditions (40–80°C). In situ-generated Pd colloids are effective for electron-rich substrates like this compound, with glucose as a renewable reductant. Ensure rigorous control of reaction parameters (temperature, solvent purity, and catalyst loading) to optimize yields . For alkylation or arylation, employ Ni(0) or Pd catalysts with sterically demanding ligands (e.g., BINAP) to mitigate side reactions. Detailed protocols should include characterization via GC analysis and NMR to confirm product identity .

Q. How should researchers characterize newly synthesized this compound compounds to confirm structure and purity?

- Methodology : Combine chromatographic (GC, HPLC) and spectroscopic techniques (¹H/¹³C NMR, IR, MS) for structural elucidation. For purity assessment, use elemental analysis and melting point determination. Ensure compliance with journal guidelines by including raw data in appendices and processed data in the main text. Cross-reference with known spectra from databases like Sigma-Aldrich or IUPAC standards . For novel compounds, provide full synthetic details, including solvent purification and catalyst preparation, to ensure reproducibility .

Advanced Research Questions

Q. Why does this compound exhibit challenges in nickel-catalyzed amination reactions, and how can these be methodologically addressed?

- Mechanistic Insight : Electron-rich aryl chlorides like this compound promote the formation of catalytically inactive Ni(II) complexes (e.g., (BINAP)NiII(Cl)(Ar)), reducing reaction efficiency. Trace product yields (<5%) are attributed to ligand displacement or substrate-induced catalyst deactivation .

- Solutions : Increase catalyst loading (e.g., 10 mol% Ni) or employ stronger reductants (e.g., NaN(SiMe₃)₂) to regenerate active Ni(0) species. DFT calculations can guide ligand design to stabilize intermediates and improve turnover numbers .

Q. What advanced spectroscopic techniques are employed to study photochemical reactions involving this compound?

- Methodology : Use ultrafast time-resolved spectroscopy (fs-resolution) to track solvated electron generation in acetonitrile. Monitor sequential two-photon absorption processes in the presence of photocatalysts (e.g., 4CzIPN). Compare steady-state absorption/emission spectra before and after irradiation to identify transient species. Computational modeling (e.g., TD-DFT) aids in interpreting spectral shifts and reaction pathways .

Q. How can life cycle assessment (LCA) methodologies be applied to evaluate the environmental impact of this compound synthesis?

- Approach : Conduct a cradle-to-gate LCA comparing this compound with simpler halobenzenes (e.g., chlorobenzene). Quantify impacts across 11 categories, including global warming and human toxicity, using software like SimaPro. Highlight the disproportionate environmental burden from multi-step synthesis (e.g., solvent use, energy-intensive steps). Prioritize green chemistry principles, such as aqueous-phase reactions or renewable reductants, to reduce impacts by >20-fold .

Q. Data Contradiction and Analysis

Q. How should researchers reconcile discrepancies in catalytic efficiency reports for this compound across studies?

- Analysis Framework :

Compare reaction conditions (catalyst type, solvent, temperature) and substrate purity. For example, Pd colloids in water show higher efficiency for homocoupling than Ni catalysts in amination due to differing mechanistic pathways .

Evaluate characterization methods: GC vs. NMR quantification can lead to yield discrepancies.

Use controlled replication studies with standardized protocols (e.g., IUPAC guidelines) to isolate variables .

Q. Methodological Best Practices

- Experimental Design : For kinetic studies, employ time-sampled quenching and rigorous error analysis (e.g., standard deviation in triplicate trials) .

- Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal) to avoid redundancy between text, tables, and figures. Use Appendix for raw data .

- Peer Review : Ensure claims about novel reactivity are supported by mechanistic evidence (e.g., trapping experiments, isotopic labeling) and peer-reviewed validation .

Properties

IUPAC Name |

1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAYAGBVIXNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060764 | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Chloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.81 [mmHg] | |

| Record name | 4-Chloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-12-1 | |

| Record name | 4-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F18BLY08Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.